L-Alanine benzyl ester 4-toluenesulfonate
Description
Significance as a Versatile Chiral Building Block
In stereoselective synthesis, chiral building blocks are fundamental units that introduce a specific three-dimensional arrangement into a target molecule. L-Alanine benzyl (B1604629) ester 4-toluenesulfonate is a valued chiral building block because it contains a single, defined stereocenter from the L-alanine component. tcichemicals.com The "(S)-" configuration of the α-carbon is crucial for the biological activity of many pharmaceutical compounds and natural products.
The use of this compound ensures that the specific chirality of the alanine (B10760859) moiety is incorporated into the final product. google.com The manufacturing process from L-alanine is designed to retain this optical purity, with reported optical purities of 99.9% enantiomeric excess (e.e.) or higher. google.com This high fidelity is essential in pharmaceutical development, where the different enantiomers of a drug can have vastly different pharmacological effects. As a versatile precursor, it allows chemists to construct more complex chiral molecules by building upon the alanine framework, making it an important raw material for asymmetric synthesis.
Fundamental Role in Amino Acid Protection Strategies
The synthesis of peptides and other amino acid-derived molecules requires a precise sequence of reactions. A core challenge is to selectively form amide (peptide) bonds without unintended side reactions. This is achieved through the use of protecting groups, which temporarily block reactive functional groups.
L-Alanine benzyl ester 4-toluenesulfonate is a classic example of a protected amino acid. researchgate.net
Carboxyl Group Protection : The carboxylic acid of L-alanine is converted into a benzyl ester. This "protection" prevents the carboxyl group from reacting while the free amino group is involved in a coupling reaction, such as forming a peptide bond. researchgate.net The benzyl ester is a widely used protecting group because it is stable under many reaction conditions but can be removed later through hydrogenolysis.
Amino Group Availability : In the tosylate salt form, the amino group of the L-alanine ester is protonated, rendering it non-nucleophilic. However, it can be easily deprotonated with a mild base to liberate the free amine, which is then ready to react with the activated carboxyl group of another amino acid. chemicalbook.com
Improved Handling : The tosylate salt form makes the compound a stable, crystalline solid, which is easier to handle, weigh, and store than the often-oily free amine ester. chemimpex.comsigmaaldrich.com This property is highly advantageous for achieving accurate and reproducible results in both laboratory and industrial settings. chemimpex.com
This compound is particularly well-suited for solution-phase peptide synthesis, where its defined structure and reactivity allow for the controlled, stepwise construction of peptide chains. sigmaaldrich.comchemicalbook.com
Overview of its Impact in Synthetic Organic Chemistry and Pharmaceutical Sciences
The application of this compound extends broadly across synthetic and pharmaceutical chemistry, where it serves as a key intermediate for bioactive molecules. chemimpex.comchemimpex.com Its structure is a component of more complex therapeutic agents, and its use streamlines the development of new drugs. chemimpex.com
In pharmaceutical development, the compound is an important building block for synthesizing drugs that require an L-alanine fragment. chemimpex.compharmaffiliates.com For instance, it is listed as a related compound or intermediate for enalapril, an angiotensin-converting enzyme (ACE) inhibitor. pharmaffiliates.comguidechem.com Furthermore, research has identified it as a modulator of chemokine receptors, which are involved in inflammatory and immunoregulatory diseases, highlighting its potential in the discovery of new treatments. scbt.comchemicalbook.com
The physical properties conferred by its salt form—such as enhanced solubility and stability—are valuable in drug formulation and manufacturing. chemimpex.comchemimpex.com These characteristics can lead to improved yields and higher selectivity in chemical reactions, making the synthesis of active pharmaceutical ingredients (APIs) more efficient. chemimpex.com Beyond pharmaceuticals, it is also employed in the production of specialty chemicals and in biochemical research to study protein synthesis and enzyme activity. chemimpex.com A 2015 study in the journal Biomacromolecules detailed its use as a monomer in the chemoenzymatic synthesis of poly(L-alanine), where the benzyl ester group was found to enhance substrate affinity for the enzyme catalyst papain compared to smaller ester groups like methyl or ethyl esters. acs.org
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2S)-2-aminopropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPHJSSBMABBD-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42854-62-6 | |
| Record name | L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42854-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-benzyl-L-alanine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Optimization for L Alanine Benzyl Ester 4 Toluenesulfonate
Esterification Reactions of L-Alanine with Benzyl (B1604629) Alcohol
The principal method for synthesizing L-Alanine benzyl ester is the direct esterification of L-Alanine with benzyl alcohol. This reaction is typically performed in the presence of an acid catalyst to facilitate the formation of the ester and the subsequent isolation of the stable 4-toluenesulfonate salt. researchgate.net
Investigation of p-Toluenesulfonic Acid as a Key Catalyst
Para-Toluenesulfonic acid (p-TsOH) serves a dual purpose in this specific synthesis, acting as both the acid catalyst for the Fischer-Speier reaction and the counter-ion to form the final, stable tosylate salt. researchgate.netresearchgate.net This dual role simplifies the process, as the catalyst becomes incorporated into the final product structure. researchgate.net The use of p-TsOH is well-established for preparing amino acid benzyl esters. researchgate.netscirp.org The process generally involves refluxing the amino acid, benzyl alcohol, and p-TsOH in a suitable solvent. researchgate.net Research has demonstrated that this method can produce high yields of the desired product, with one patent reporting a yield of 98.6% for the para-toluenesulfonic acid salt of L-alanine benzyl ester. google.com
Typical Reaction Parameters:
| Parameter | Value | Reference |
|---|---|---|
| Reactants | L-Alanine, Benzyl Alcohol, p-Toluenesulfonic Acid | researchgate.net |
| Catalyst | p-Toluenesulfonic Acid (p-TsOH) | researchgate.netgoogle.com |
| Yield | Up to 98.6% | google.com |
Exploration of Alternative Catalytic Systems
While p-TsOH is highly effective, research into alternative catalysts aims to improve reaction conditions and environmental impact. Other strong acids like sulfuric acid (H₂SO₄) are also used in Fischer esterifications. organic-chemistry.org Lewis acids such as ferric chloride and scandium(III) triflate have been reported as catalysts in other esterification reactions, though their specific application to L-Alanine benzyl ester synthesis is less commonly documented. rsc.org
Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and graphene oxide, represent a greener alternative. researchgate.netscirp.orgorganic-chemistry.org These catalysts can be easily recovered and recycled, simplifying purification and reducing waste. researchgate.netorganic-chemistry.org Another explored alternative is p-toluenesulfonyl chloride, which has been investigated as a catalyst for the benzylation of amino acids under solvent-free conditions, obviating the need for azeotropic water removal. researchgate.net
Strategic Solvent Selection and Water Removal in Synthesis
Application of Azeotropic Distillation for Reaction Equilibrium Shift
Azeotropic distillation is the standard and highly efficient technique used to remove water from the reaction mixture, thereby driving the Fischer-Speier esterification towards completion. researchgate.netnih.gov This is commonly achieved using a Dean-Stark apparatus. operachem.com A solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609), is used. researchgate.netnih.gov As the mixture is refluxed, the water-solvent azeotrope distills off, is condensed, and collected in the Dean-Stark trap. The denser water separates, while the lighter, water-immiscible solvent is returned to the reaction flask. operachem.com
However, traditional solvents like benzene and carbon tetrachloride are now avoided due to their high toxicity. researchgate.netcore.ac.uk Toluene is a common replacement, but its high boiling point can sometimes lead to racemization of the amino acid ester. researchgate.net
Common Solvents for Azeotropic Distillation:
| Solvent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Notes |
|---|---|---|---|
| Toluene | 111 | 85 | Commonly used, but can cause racemization at high temperatures. researchgate.net |
| Cyclohexane (B81311) | 81 | 69.5 | A safer alternative to benzene that can help preserve enantiomeric purity. researchgate.netcore.ac.uk |
Development of Environmentally Benign Solvents for Preparation and Isolation
In line with the principles of green chemistry, there is a growing effort to replace hazardous solvents with more environmentally benign alternatives. thecalculatedchemist.com Research has explored the use of safer solvents like cyclohexane as a substitute for benzene in the azeotropic distillation step, which has been shown to be effective while avoiding racemization. researchgate.netcore.ac.uk
For the isolation and purification stages, solvents such as ethyl acetate (B1210297) are used to precipitate the final tosylate salt. core.ac.uk The development of solvent-free reaction conditions is another area of interest. researchgate.net For instance, high-speed ball milling has been explored as a mechanochemical, solvent-free method for esterification reactions, offering a green alternative to traditional solution-phase synthesis. nih.gov Other greener solvents that are gaining traction in organic synthesis include ethyl acetate, ethanol, and methyl-THF, which offer lower toxicity and better environmental profiles. researchgate.netthecalculatedchemist.com A patent also describes a process for producing optically active α-amino acid benzyl esters where the reaction proceeds under reduced pressure without the use of a solvent, with water being removed by distillation. google.com
Control of Stereochemical Integrity and Racemization Mitigation
The preservation of the L-configuration of the alanine (B10760859) moiety is paramount during the synthesis of L-Alanine benzyl ester 4-toluenesulfonate. Racemization, the formation of an equal mixture of L- and D-enantiomers, can significantly compromise the biological activity and efficacy of the final product.
Mechanistic Understanding of Racemization during Esterification
The primary route for racemization during the esterification of L-alanine is believed to involve the formation of an achiral enolate intermediate. The acidic conditions and elevated temperatures often employed in Fischer-Speier esterification can facilitate the protonation of the carbonyl oxygen of the amino acid. This enhances the acidity of the α-proton, making it susceptible to abstraction. The resulting enolate is planar and can be protonated from either face, leading to a loss of stereochemical integrity.
Another potential mechanism for racemization involves the formation of an azlactone (oxazolone) intermediate. The activated carboxyl group of the N-protected amino acid can cyclize to form the azlactone. The α-proton of the azlactone is highly acidic and prone to abstraction, leading to a planar, achiral intermediate that can be reprotonated to yield a racemic mixture.
The solvent can also play a crucial role in the racemization process. Solvents with higher polarity and the ability to form hydrogen bonds can stabilize the charged intermediates involved in racemization, thereby increasing its likelihood. For instance, the use of toluene as a solvent in the preparation of amino acid benzyl esters has been shown to lead to partial or total racemization, depending on the amino acid's side chain. nih.gov
Optimization of Reaction Parameters for Enantiomeric Purity Retention
To maintain the high enantiomeric purity of this compound, careful optimization of reaction parameters is essential. Key parameters include temperature, reaction time, catalyst choice, and solvent selection.
| Parameter | Optimized Condition | Rationale |
| Temperature | Lower temperatures (e.g., 5°C) | Minimizes the rate of racemization, which is often accelerated at higher temperatures. chemicalbook.com |
| Reaction Time | Minimized | Reduces the exposure of the chiral center to conditions that promote racemization. |
| Solvent | Non-polar, azeotropic solvents (e.g., cyclohexane) | Facilitates the removal of water to drive the esterification equilibrium forward while minimizing racemization. nih.gov The use of hazardous solvents like benzene and carbon tetrachloride is being replaced by safer alternatives. nih.gov |
| Catalyst | p-Toluenesulfonic acid | Commonly used acid catalyst for Fischer-Speier esterification. nih.govresearchgate.net |
| This table presents optimized reaction parameters for retaining enantiomeric purity during the synthesis of this compound. |
A study demonstrated a highly efficient preparation of L-amino acid benzyl esters, including the alanine derivative, using cyclohexane as the water-azeotroping solvent. nih.gov This method avoids the use of hazardous solvents like benzene and carbon tetrachloride and has been shown to produce enantiomerically pure products. nih.gov
Role of Additives in Suppressing Stereochemical Impurities
Additives can be employed to suppress the formation of stereochemical impurities during peptide synthesis, a field closely related to the synthesis of amino acid esters. While direct research on additives for this compound synthesis is limited, principles from peptide chemistry can be extrapolated.
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used in peptide coupling reactions to minimize racemization. peptide.com These additives are believed to act by forming an active ester with the carboxylic acid, which is less prone to racemization than other activated species. Copper(II) chloride in conjunction with HOBt has also been shown to be effective in suppressing racemization during solution-phase peptide segment coupling. peptide.com
In some cases, the choice of protecting group for the amino function can influence racemization. While the tosylate salt formation in the target compound does not involve a traditional protecting group on the nitrogen, the principles of minimizing racemization through electronic effects are relevant. For instance, the use of the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group in solid-phase peptide synthesis has been shown to greatly suppress racemization. nih.gov
Advancements in Production Efficiency and Industrial Scalability
The industrial production of this compound requires processes that are not only stereochemically controlled but also highly efficient and scalable.
Maximizing Reaction Yields and Throughput for Bulk Synthesis
To maximize yields and throughput, several strategies can be employed. One approach involves optimizing the stoichiometry of reactants. For instance, in a patented process for the synthesis of L-alanine benzyl ester from its p-toluenesulfonic acid salt, a specific molar ratio of triethylamine (B128534) to the starting material was used to achieve a high yield of 92%. chemicalbook.com
Strategies for Catalyst Recovery and Sustainable Process Development
Sustainable process development is a growing focus in the chemical industry. For the synthesis of this compound, which often utilizes a homogeneous acid catalyst like p-toluenesulfonic acid, catalyst recovery and reuse can be challenging.
One approach to address this is the use of heterogeneous catalysts. Solid acid catalysts can be more easily separated from the reaction mixture and potentially reused, simplifying the downstream processing and reducing waste. While specific research on heterogeneous catalysts for this particular reaction is limited, the development of such catalysts for esterification reactions is an active area of research. eeer.org
The selection of greener solvents is another crucial aspect of sustainable process development. As mentioned previously, the replacement of hazardous solvents like benzene and carbon tetrachloride with safer alternatives like cyclohexane is a significant step towards a more environmentally friendly synthesis. nih.gov
Mechanistic Investigations and Molecular Recognition Studies
Mechanistic Pathways of Ester Formation and Transesterification
The synthesis of L-Alanine benzyl (B1604629) ester 4-toluenesulfonate is commonly achieved through the Fischer-Speier esterification method. This acid-catalyzed reaction involves treating L-alanine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid (TsOH). guidechem.comresearchgate.net The p-toluenesulfonic acid serves a dual purpose: it protonates the carboxylic acid group of alanine (B10760859), making it more susceptible to nucleophilic attack by benzyl alcohol, and it forms the tosylate salt with the resulting amino acid ester, which aids in purification and stability.
The general mechanism for acid-catalyzed esterification proceeds as follows:
Protonation of the carbonyl oxygen: The carboxylic acid group of L-alanine is protonated by the acid catalyst (p-toluenesulfonic acid). This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed, resulting in a protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final L-Alanine benzyl ester.
The resulting ester is then isolated as its p-toluenesulfonate salt. researchgate.net Studies have focused on optimizing reaction conditions, such as the molar ratio of reactants and the choice of solvent for crystallization, to improve yield and purity. guidechem.com For instance, using ethyl acetate (B1210297) as a crystallization solvent has been shown to be effective. guidechem.com
| Parameter | Condition | Outcome | Reference |
| Reactants | L-alanine, Benzyl alcohol, p-Toluenesulfonic acid | Formation of L-Alanine benzyl ester 4-toluenesulfonate | guidechem.com |
| Molar Ratio (Ala:BnOH:TsOH) | 1.0 : 3.0 : 1.1 | High product yield | guidechem.com |
| Reaction Temperature | ~85 °C | Optimized reaction rate | guidechem.com |
| Reaction Time | 6 to 7 hours | Completion of reaction | guidechem.com |
| Crystallization Solvent | Ethyl acetate | Product yield of 89.47% | guidechem.com |
Transesterification, another relevant mechanistic pathway, involves the conversion of one ester to another. While not the primary synthesis route for this specific compound, the principles are important in the context of amino acid ester chemistry. This process is also typically acid or base-catalyzed and involves the substitution of the alkoxy group of the ester.
Understanding Enzyme-Ligand Interactions in Biocatalytic Transformations
The benzyl ester group of amino acid monomers can significantly influence their interaction with enzymes in biocatalytic processes. A study on the chemoenzymatic copolymerization of alanine and glycine esters using papain as a catalyst demonstrated the unique role of the benzyl ester group. acs.org
In this research, various esters of alanine (methyl, ethyl, benzyl, and tert-butyl) were compared. The results showed that the polymerization of alanine benzyl ester was significantly more efficient than that of other esters. acs.org This suggests that the benzyl ester group enhances the substrate's affinity for the active site of papain. The bulky, aromatic nature of the benzyl group likely promotes favorable hydrophobic and π-stacking interactions within the enzyme's binding pocket, facilitating a more effective catalytic process. acs.org This enhanced affinity allowed papain to polymerize alanine and glycine at similar rates, despite the inherently higher affinity of papain for alanine. acs.org These findings underscore the importance of the ester protecting group not just for synthesis but also for modulating enzyme-ligand interactions in biocatalysis.
| Monomer | Polymerization Yield | Degree of Polymerization (Avg.) | Key Finding | Reference |
| Ala-OMe | Lower | Lower | Less efficient polymerization | acs.org |
| Ala-OEt | Lower | Lower | Less efficient polymerization | acs.org |
| Ala-OBzl | Higher | Higher | Benzyl group enhances substrate affinity and polymerization efficiency | acs.org |
Computational Chemistry and Molecular Modeling for Predictive Analysis
Computational chemistry and molecular modeling are powerful tools for predicting and understanding the interactions that govern molecular recognition. These methods can provide insights into the binding modes and energies between a host molecule and a guest, such as an amino acid ester.
For example, studies on chiral recognition of amino acid methyl esters by glucose-based macrocycles have utilized computational modeling to propose plausible binding modes. nih.gov These models suggest that binding in organic solvents like chloroform is driven by hydrogen bonding between the ammonium (B1175870) group of the amino acid ester and the ether oxygens of the receptor, as well as ion-pairing interactions with the counter-ion. While this study did not specifically use this compound, the principles are directly applicable. Molecular modeling could be used to predict how the larger benzyl group (compared to a methyl group) and the tosylate counter-ion would affect the binding affinity and selectivity within a chiral receptor. Such predictive analyses are invaluable for designing new chiral selectors and understanding the forces that drive enantiodiscrimination.
Principles of Chiral Recognition and Enantiodiscrimination
Chirality is a critical aspect of biochemistry and pharmaceutical science, as enantiomers of a compound can have vastly different biological effects. wiley.com Consequently, the ability to recognize and separate enantiomers of chiral compounds like L-Alanine benzyl ester is highly important.
Chiral recognition is the process by which a chiral selector molecule (the host) interacts differently with the two enantiomers of a chiral analyte (the guest). This differential interaction, which forms transient diastereomeric complexes, is the basis for enantioseparation techniques. The primary forces involved in these interactions include hydrogen bonding, electrostatic interactions, π-π stacking, and steric hindrance.
Several advanced methods are employed for the enantiodiscrimination of amino acid derivatives:
Chiral Ionic Liquids (CILs): CILs derived from amino acid esters have been shown to act as effective chiral selectors. An L-alanine-based ionic liquid demonstrated strong enantiomeric recognition for 2,2,2-trifluoroanthrylethanol, indicating its potential as a medium for chiral separations. wiley.com The difference in interaction between the enantiomers and the CIL allows for their distinction.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For amino acid esters, immobilized polysaccharide-based CSPs are often used. Mobile phase additives, such as ethanesulfonic acid, can enhance selectivity by influencing the interactions between the analytes and the CSP. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for studying chiral discrimination mechanisms. researchgate.net By using a chiral solvating agent (CSA), the enantiomers of a chiral compound can be distinguished in the NMR spectrum. The CSA forms diastereomeric complexes with the enantiomers, leading to different chemical shifts. This method allows for the determination of complexation stoichiometries, association constants, and the stereochemistry of the diastereomeric solvates. acs.org
The enantiodiscrimination of amino acid derivatives often involves derivatization to enhance solubility in common NMR solvents and to introduce reporter groups that facilitate detection and interaction with the chiral selector. acs.org For instance, attaching a 3,5-dinitrobenzoyl group to the amino function can provide protons that resonate in a clear spectral region and can engage in π–π stacking interactions with the CSA. acs.org
Analytical and Spectroscopic Characterization Methodologies for L Alanine Benzyl Ester 4 Toluenesulfonate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the chemical analysis of L-Alanine benzyl (B1604629) ester 4-toluenesulfonate, offering non-destructive methods to probe its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of L-Alanine benzyl ester 4-toluenesulfonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the alanine (B10760859), benzyl, and toluenesulfonate (B8598656) moieties.
¹H NMR spectra are particularly informative. researchgate.net For instance, the spectrum of this compound displays characteristic signals for the aromatic protons of the benzyl and tosylate groups, the methine and methyl protons of the alanine backbone, and the methylene (B1212753) protons of the benzyl ester. researchgate.net The integration of these signals corresponds to the number of protons in each group, while their splitting patterns reveal adjacent proton-proton couplings.
While standard NMR can confirm the chemical structure, assigning the absolute configuration (L- or D-) often requires specialized NMR techniques. One such method involves the use of chiral solvating agents (CSAs), like (R)-Mosher acid. nih.gov When a CSA is added to a sample containing a mixture of enantiomers, it forms diastereomeric complexes that exhibit distinct NMR signals. This allows for the differentiation and quantification of the L and D forms, which is critical for verifying the enantiomeric purity of the compound. nih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Alanine CH₃ | ~1.5-1.7 | Doublet | Coupled to the alanine α-proton. |
| Tosylate CH₃ | ~2.3-2.4 | Singlet | Characteristic singlet for the methyl group on the tosyl moiety. |
| Alanine α-CH | ~4.1-4.3 | Quartet | Coupled to the three methyl protons. |
| Benzyl CH₂ | ~5.2-5.4 | Singlet or AB quartet | Methylene protons of the benzyl ester group. |
| Aromatic Protons | ~7.1-7.8 | Multiplets | Signals from the five protons of the benzyl group and the four protons of the p-toluenesulfonate group. |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. The compound has a molecular formula of C₁₇H₂₁NO₅S and a molecular weight of approximately 351.4 g/mol . nih.gov
In a typical mass spectrum, the compound may not always show the parent molecular ion of the salt (M⁺). Instead, it often displays peaks corresponding to the individual components after ionization. The primary species observed would be the protonated L-alanine benzyl ester cation [C₁₀H₁₄NO₂]⁺ and the p-toluenesulfonate anion [C₇H₇O₃S]⁻. The exact mass measurements from high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₂₁NO₅S | nih.gov |
| Molecular Weight | 351.42 g/mol | sigmaaldrich.com |
| Monoisotopic Mass | 351.11404394 Da | nih.gov |
| Component 1 (L-Alanine benzyl ester) | C₁₀H₁₃NO₂ | chemimpex.com |
| Component 2 (4-toluenesulfonic acid) | C₇H₈O₃S | chemimpex.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.
The IR spectrum of this compound shows distinct absorption bands corresponding to the various functional groups. nih.govchemicalbook.com Key absorptions include those for the N-H bonds of the primary amine (which is protonated as an ammonium (B1175870) salt), the C=O stretch of the ester carbonyl group, the S=O stretches of the sulfonate group, and C-H stretches of the aromatic and aliphatic portions.
Raman spectroscopy provides complementary information. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for identifying the aromatic ring vibrations of the benzyl and tosyl groups, as well as the sulfonate group vibrations.
Table 3: Characteristic Vibrational Spectroscopy Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Ammonium (R-NH₃⁺) | N-H Stretch | 3100-2800 | IR |
| Ester Carbonyl (C=O) | C=O Stretch | ~1740-1720 | IR, Raman |
| Sulfonate (SO₃⁻) | S=O Asymmetric Stretch | ~1250-1150 | IR, Raman |
| Sulfonate (SO₃⁻) | S=O Symmetric Stretch | ~1080-1030 | IR, Raman |
| Aromatic Ring | C=C Stretch | ~1600, ~1450 | IR, Raman |
| Ester C-O | C-O Stretch | ~1200-1100 | IR |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Chromatographic Approaches for Separation and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound, especially its enantiomeric purity, which is a critical parameter for its use in stereospecific synthesis.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. Many commercial suppliers specify a purity of ≥98% or ≥99% as determined by HPLC. chemimpex.comtcichemicals.comtcichemicals.com The method typically involves a reversed-phase column where the compound is separated from any synthesis-related impurities or degradation products.
For determining enantiomeric excess (e.e.), a chiral stationary phase is required, transforming the HPLC technique into chiral HPLC. researchgate.net This method is crucial for quantifying the amount of the unwanted D-enantiomer. The development of specific chiral HPLC analytical methods is a key aspect of quality control for amino acid benzyl esters, as they can be susceptible to racemization. nih.govresearchgate.net
Chiral Chromatography for Stereoisomer Resolution
Chiral chromatography is the definitive technique for the separation and resolution of the stereoisomers (enantiomers) of alanine benzyl ester. This method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers. This differential interaction leads to different retention times for the two enantiomers, allowing them to be separated and quantified.
The ability to resolve the L- and D-forms is fundamental, as the biological and chemical activity of chiral molecules is often enantiomer-dependent. The preparation of enantiopure L- or D-amino acid benzyl esters requires analytical methods that can accurately confirm the enantiomeric excess, making chiral chromatography an essential tool. researchgate.net
Table 4: Principles of Chiral Chromatography for Stereoisomer Resolution
| Parameter | L-Enantiomer | D-Enantiomer | Description |
| Interaction with CSP | Weaker or Stronger | Stronger or Weaker | The chiral stationary phase forms transient diastereomeric complexes with each enantiomer, with differing stabilities. |
| Retention Time (t_R) | t_R(L) | t_R(D) | Due to the difference in interaction strength, one enantiomer is retained longer on the column than the other (t_R(L) ≠ t_R(D)). |
| Resolution | - | - | Successful separation results in two distinct peaks on the chromatogram, one for each enantiomer. |
| Quantification | Area(L) | Area(D) | The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess. |
Application as a Derivatizing Agent in Amino Acid Analysis
While this compound is itself an amino acid derivative, its primary role is not as a derivatizing agent for the analysis of other amino acids. Instead, it serves as a protected form of L-alanine, facilitating its use in peptide synthesis. unimi.itresearchgate.net The derivatization in this context refers to the protection of the carboxyl group of L-alanine as a benzyl ester.
The analysis of this compound, particularly the determination of its enantiomeric purity, is of significant importance. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. unimi.itresearchgate.net Researchers have developed specific chiral HPLC methods to separate the L- and D-enantiomers, ensuring that the material used in subsequent synthetic steps possesses the required high enantiomeric excess. unimi.itresearchgate.net The choice of a suitable chiral stationary phase is critical for achieving baseline separation of the enantiomers.
In a broader context, the derivatization of amino acids is a common strategy to enhance their volatility for Gas Chromatography (GC) analysis or to introduce a chromophore or fluorophore for sensitive detection in HPLC. researchgate.netnih.govnih.gov Common derivatizing agents for amino acids include alkyl chloroformates and silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com These reagents react with the amino and carboxyl groups of the amino acids to form derivatives that are more amenable to chromatographic analysis.
Table 1: Chromatographic and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₅S | nih.gov |
| Molecular Weight | 351.4 g/mol | nih.gov |
| Melting Point | 112-116 °C | acs.org |
| Optical Rotation [α]20/D | -5.0±0.5°, c = 3% in methanol | acs.org |
| ¹H NMR (DMSO-d₆) δ (ppm) | 1.33-1.39 (m, 3H, CH₃), 2.29 (s, 3H, Ar-CH₃), 4.15-4.25 (m, 1H, CH), 5.25 (s, 2H, CH₂), 7.12 (d, 2H, Ar-H), 7.35-7.45 (m, 5H, Ar-H), 7.49 (d, 2H, Ar-H), 8.35 (br s, 3H, NH₃⁺) |
Note: The ¹H NMR data is a representative spectrum and may vary slightly based on the solvent and instrument used.
Thermal Analysis for Solid-State Properties
Thermal analysis techniques are instrumental in characterizing the solid-state properties of this compound, providing insights into its thermal stability, melting behavior, and polymorphism.
Differential Scanning Calorimetry (DSC) is a key technique used to investigate the thermal transitions of this compound. researchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. The precise temperature and enthalpy of melting are important indicators of the compound's purity and crystalline form. Studies on related amino acid benzyl ester p-toluenesulfonate salts have shown that DSC can also be used to study phase transitions and potential polymorphism, which can impact the material's physical properties and stability. iaea.org
Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of the compound. In a TGA experiment, the mass of the sample is monitored as a function of temperature. The resulting TGA curve can identify the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. For this compound, TGA would indicate the onset of decomposition, which is expected to occur at temperatures significantly above its melting point. The decomposition pattern can also provide clues about the degradation mechanism of the molecule. A study on copolymers incorporating alanine benzyl ester showed that the thermal degradation temperature is influenced by the amino acid composition and the resulting secondary structure. acs.org
Table 2: Thermal Analysis Data for this compound
| Analytical Method | Observation | Significance | Reference |
| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak corresponding to melting. | Confirms melting point, indicates purity and crystallinity. Can reveal polymorphism. | researchgate.net |
| Thermogravimetric Analysis (TGA) | Onset of decomposition at elevated temperatures. | Determines thermal stability and decomposition profile. | acs.org |
The analytical and spectroscopic characterization of this compound is well-established, with techniques like HPLC and NMR being fundamental for confirming its identity and enantiomeric purity. While it is a derivative of L-alanine, its primary function is as a protected amino acid for peptide synthesis rather than as a general derivatizing agent for amino acid analysis. Thermal analysis methods such as DSC and TGA are crucial for understanding its solid-state properties, including its melting behavior and thermal stability. The data obtained from these analytical techniques are essential for ensuring the quality and consistency of this important chiral building block in its various applications.
Future Research Directions and Emerging Applications of L Alanine Benzyl Ester 4 Toluenesulfonate Analogues
Design and Synthesis of Novel L-Alanine Benzyl (B1604629) Ester Derivatives
The strategic design and synthesis of new derivatives based on the L-alanine benzyl ester scaffold are central to expanding its chemical and industrial relevance. Research in this area focuses on creating molecules with tailored properties for specific, high-value applications.
Future research is actively exploring the substitution on both the amino acid and the ester portions of the molecule to fine-tune its reactivity and function. Studies have already shown that the nature of the ester group significantly impacts reactivity in enzymatic processes. For instance, in the papain-catalyzed synthesis of polypeptides, the polymerization efficiency of alanine (B10760859) benzyl esters was found to be much greater than that of other esters like methyl, ethyl, or tert-butyl esters. acs.org The benzyl group appears to enhance substrate affinity for the enzyme, allowing for more effective polymerization. acs.org
Further derivatization of the alanine backbone itself presents another frontier. The introduction of substituents, such as in N-Boc-3-iodo-L-alanine benzyl ester, creates a versatile intermediate. The iodo group, for example, enables participation in powerful synthetic transformations like Negishi and Suzuki cross-coupling reactions, which are fundamental in modern organic synthesis for creating complex molecules. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is another common strategy to create stable derivatives for multi-step peptide synthesis. medchemexpress.comnih.gov
Table 1: Comparison of L-Alanine Benzyl Ester Analogues and Their Applications
| Analogue Type | Example Compound | Key Feature | Noted Application/Research Area | Reference |
|---|---|---|---|---|
| Ester Modification | L-Alanine Methyl/Ethyl Ester | Smaller alkyl ester group | Used in chemoenzymatic polymerization, but less efficient than benzyl ester. | acs.org |
| Ester Modification | L-Alanine tert-Butyl Ester | Bulky alkyl ester group | Not recognized as a substrate by the enzyme papain for polymerization. | acs.org |
| Backbone Substitution | N-Boc-3-Iodo-L-alanine Benzyl Ester | Iodine atom on the alanine backbone | Enables participation in metal-catalyzed cross-coupling reactions. | |
| Amine Protection | Boc-L-Alanine Benzyl Ester | Boc protecting group on the amine | Standard intermediate for peptide synthesis. | medchemexpress.comnih.gov |
| Stereochemical Variation | D-Alanine Benzyl Ester | D-enantiomer of alanine | Used for synthesis of non-natural peptides or as a distinct chiral auxiliary. | sigmaaldrich.com |
The 4-toluenesulfonate (tosylate) counterion in the title compound is not merely an inert spectator; it plays a crucial role in defining the salt's physical and chemical properties. It is the conjugate base of p-toluenesulfonic acid, a strong organic acid. wikipedia.org This makes the tosylate salt stable and often highly crystalline. An alternative and widely used analogue is L-alanine benzyl ester hydrochloride. chemimpex.comtcichemicals.com
The choice of counterion—tosylate versus hydrochloride—can significantly influence solubility, stability, and handling characteristics. chemimpex.comchemimpex.com For example, the hydrochloride salt often exhibits excellent solubility in water, making it suitable for certain biochemical applications and peptide synthesis protocols. chemimpex.combiosynth.com The tosylate salt, on the other hand, may offer better solubility in organic solvents, which is advantageous for use in organic synthesis where anhydrous conditions are often required. Future research will likely focus on synthesizing and characterizing a wider range of salts to optimize the compound for specific catalytic systems or formulation processes.
Table 2: Influence of Counterion on L-Alanine Benzyl Ester Properties
| Counterion | Example Compound | Key Property | Primary Application Area | Reference |
|---|---|---|---|---|
| 4-Toluenesulfonate (Tosylate) | L-Alanine Benzyl Ester 4-Toluenesulfonate | Enhances solubility and stability; often crystalline. | Organic synthesis, pharmaceuticals, agrochemicals. | chemimpex.com |
| Chloride | L-Alanine Benzyl Ester Hydrochloride | Excellent water solubility. | Peptide synthesis, biochemical research, drug formulation. | chemimpex.combiosynth.com |
Potential as Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic process to control the stereochemical outcome of a reaction, leading to the formation of enantiomerically pure products. sigmaaldrich.com L-alanine derivatives are valuable as chiral building blocks for this purpose. chemimpex.comchemimpex.com
The future in this area lies in designing novel analogues of L-alanine benzyl ester specifically to function as more effective chiral auxiliaries. By introducing sterically demanding groups on the benzyl ring or the alanine backbone, researchers can enhance the auxiliary's ability to shield one face of a reactive intermediate. This increased steric hindrance could lead to higher levels of diastereoselectivity in key bond-forming reactions, such as alkylations or aldol (B89426) condensations. After the desired stereocenter is created, the auxiliary can be cleaved and recycled, making the process efficient and economical.
Extended Applications in Agrochemical Development
This compound is already utilized in the production of agrochemicals. chemimpex.com The growing demand for more effective and environmentally benign agricultural products presents a significant opportunity for its derivatives. Amino acid-based compounds are attractive in agrochemical research due to their potential for high specificity and biodegradability.
Future research is expected to focus on incorporating the L-alanine benzyl ester scaffold into new classes of pesticides and herbicides. The inherent chirality of the molecule can be exploited to develop products that are highly active against target pests or weeds while exhibiting minimal effects on non-target organisms, including beneficial insects and soil microbes. Designing analogues with varied ester and alanine functionalities could lead to the discovery of novel modes of action, helping to manage the development of resistance in pest populations.
Interdisciplinary Research Prospects in Biochemical and Materials Science
The versatility of the L-alanine benzyl ester structure opens doors for exciting interdisciplinary research, particularly at the intersection of biochemistry and materials science.
In biochemistry, analogues of L-alanine benzyl ester can be used as tools to investigate biological systems. They serve as building blocks for studying protein synthesis and enzyme-substrate interactions. chemimpex.com Furthermore, derivatives have shown potential biological activity; for instance, the hydrochloride analogue has been investigated for its ability to inhibit viral replication and the angiotensin-converting enzyme (ACE). biosynth.com This suggests a pathway for developing new therapeutic agents based on this scaffold.
In materials science, a key emerging application is in the field of biopolymers. Research has demonstrated that L-alanine benzyl ester is an excellent monomer for chemoenzymatic polymerization using enzymes like papain to create polypeptides. acs.org Future work will likely involve using a diverse library of substituted benzyl ester analogues to synthesize custom polypeptides. By carefully selecting the monomers, scientists could control the properties of the resulting biopolymers, tailoring them for applications such as drug delivery systems, scaffolds for tissue engineering, and advanced biodegradable materials.
Q & A
Q. What are the established synthetic routes for L-alanine benzyl ester 4-toluenesulfonate, and how do reaction conditions affect yield?
this compound is typically synthesized via a two-step process:
Dehydrative coupling : L-Alanine benzyl ester hydrochloride reacts with a carboxylic acid monoester (e.g., alkadioic acid half-ester) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This step forms the N-acylated intermediate .
Deprotection : The benzyl ester group is removed via catalytic hydrogenolysis (H₂/Pd-C) to yield the final product .
Q. How can researchers ensure the stability of this compound in aqueous solutions during experimental workflows?
Q. What analytical methods are most reliable for quantifying this compound in complex matrices?
- Reverse-phase HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Retention time: ~8.2 minutes .
- Mass spectrometry (LC-MS) : ESI+ mode with m/z 332.1 [M+H]⁺ confirms identity. Quantitation via external calibration curves (R² >0.99) .
Advanced Research Questions
Q. How can researchers resolve contradictions in hydrolysis rates of L-alanine benzyl ester derivatives under varying pH conditions?
Q. What strategies optimize this compound as a prodrug scaffold for targeted drug delivery?
- Amino acid masking : The benzyl ester enhances lipophilicity, improving blood-brain barrier penetration.
- Prodrug activation : Esterase-mediated hydrolysis in target tissues releases the active moiety (e.g., phosphoantigens in γδ T-cell activation) .
- Structure-activity relationship (SAR) : Compare methyl, isopropyl, and benzyl esters. Benzyl esters show superior pharmacokinetics due to slower hydrolysis .
Q. How do researchers address challenges in synthesizing enantiomerically pure this compound?
Q. What mechanistic insights explain the apoptotic activity of CDCA-L-alanine benzyl ester conjugates in cancer cells?
Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?
- Docking studies : Use AutoDock Vina to predict binding affinity to γ-glutamyl cyclotransferase (GGCT). Focus on hydrogen bonding with Glu⁵⁶ and hydrophobic interactions with Phe¹²⁰ .
- MD simulations : Analyze stability of docked complexes over 100 ns to prioritize derivatives with <2 Å RMSD .
Methodological Notes for Data Interpretation
- Contradictory solubility data : Discrepancies in DMSO solubility (>50 mg/mL vs. <20 mg/mL) may stem from residual toluenesulfonate counterion. Purify via recrystallization (ethyl acetate/hexane) before assays .
- Hygroscopicity artifacts : Weigh samples in a glovebox (RH <10%) to prevent water absorption, which skews molarity calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
